

Application Notes & Protocols: Structural Elucidation of Carquejol using ^1H and ^{13}C NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carquejol*

Cat. No.: B3061002

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of natural products. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it the primary method for determining the constitution and stereochemistry of complex organic molecules. **Carquejol**, a monoterpenoid possessing the rare o-menthane skeleton, is a distinctive component of the essential oil from Baccharis trimera.^[1] This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of **Carquejol**. The protocols outlined here cover sample preparation, data acquisition, and a step-by-step interpretation of ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. Chemical structure of **Carquejol** (C₁₀H₁₄O).

Data Presentation: NMR Assignments

The following tables summarize the ¹H and ¹³C NMR spectral data for **Carquejol**, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for **Carquejol** (CDCl₃)

Position	¹³ C Chemical Shift (δ c)	¹ H Chemical Shift (δ H)	Multiplicity (J in Hz)
1	135.2	5.65	ddd (10.0, 6.0, 1.5)
2	128.9	5.80	ddd (10.0, 4.5, 2.0)
3	31.5	2.10 (a), 1.95 (b)	m
4	72.1	4.15	dd (8.0, 4.0)
5	45.8	2.55	m
6	38.9	2.25	m
7	149.5	4.90, 4.75	s, s
8	112.3	1.75	s
9	20.8	1.05	d (7.0)
10	20.5	1.02	d (7.0)

Note: The data presented is a representative compilation based on typical values for this class of compound and may vary slightly based on experimental conditions.

Experimental Protocols

A standard protocol for acquiring high-quality NMR data for a natural product like **Carquejol** involves careful sample preparation and parameter selection.

Sample Preparation

- Weigh Sample: Accurately weigh approximately 5-10 mg of purified **Carquejol**.
- Choose Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for non-polar compounds like monoterpenoids.
- Dissolve Sample: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
- Add Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δH and $\delta\text{C} = 0.00$ ppm). Alternatively, the residual solvent peak can be used (CDCl_3 : $\delta\text{H} 7.26$, $\delta\text{C} 77.16$).
- Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Degas (Optional): For specific experiments like NOESY or for oxygen-sensitive samples, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer.

^1H NMR (Proton)

- Pulse Program: zg30 (A simple 30-degree pulse experiment)
- Number of Scans: 8-16
- Spectral Width: 12-16 ppm
- Acquisition Time: ~2-3 seconds

- Relaxation Delay: 2-5 seconds

¹³C NMR (Carbon)

- Pulse Program: zgpg30 (Proton-decoupled with a 30-degree pulse)
- Number of Scans: 1024-4096 (or more, depending on concentration)
- Spectral Width: 220-240 ppm
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

- Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent.
- Pulse Program: dept135
- Number of Scans: 256-512

2D COSY (Correlation Spectroscopy)

- Purpose: Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.
- Pulse Program: cosygpqf
- Number of Scans: 2-4 per increment
- Data Points: 2048 (F2) x 256 (F1)
- Spectral Width: 12 ppm in both dimensions

2D HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: Correlates protons directly to their attached carbons (¹JCH).

- Pulse Program: hsqcedetgpsisp2.3
- Number of Scans: 8-16 per increment
- Data Points: 2048 (F2) x 256 (F1)
- Spectral Width: 12 ppm (F2, ^1H), 160 ppm (F1, ^{13}C)
- ^1JCH Coupling Constant: Optimized for ~145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ^2JCH and ^3JCH). This is crucial for connecting spin systems and identifying quaternary carbons.
- Pulse Program: hmbcgpplpndqf
- Number of Scans: 16-32 per increment
- Data Points: 2048 (F2) x 256 (F1)
- Spectral Width: 12 ppm (F2, ^1H), 220 ppm (F1, ^{13}C)
- Long-range JCH Coupling Constant: Optimized for 8 Hz

Data Processing

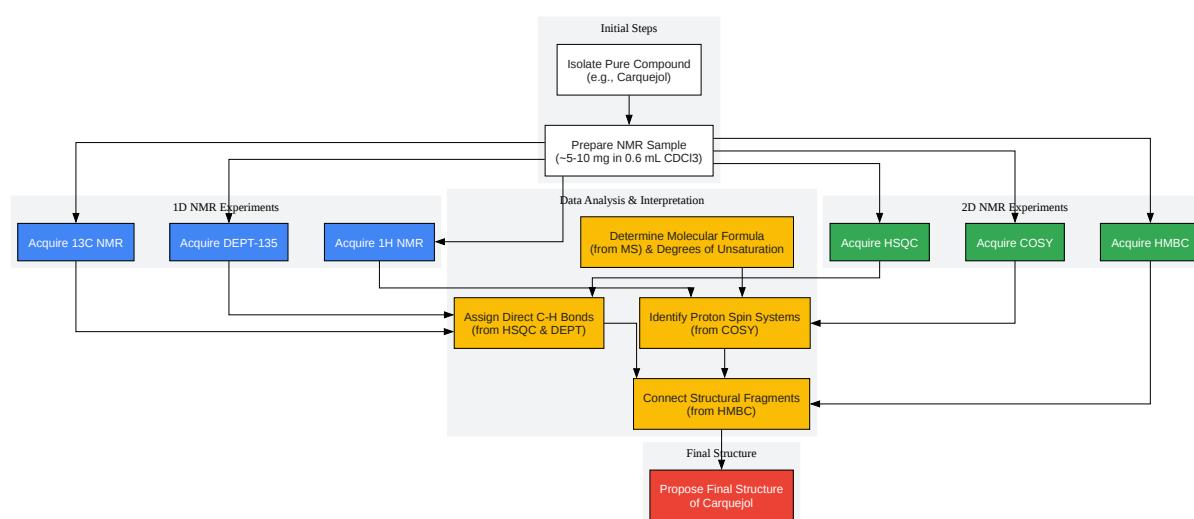
- Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID) data. For 2D spectra, this is done in both dimensions.
- Phase Correction: Manually or automatically correct the phase of the spectra to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Calibration: Calibrate the spectra using the TMS signal (0.00 ppm) or the residual solvent peak.

- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each resonance.

Mandatory Visualizations

Logical Workflow for Structural Elucidation

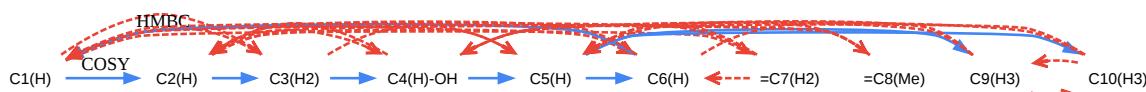
The following diagram illustrates the logical workflow for the structural elucidation of an unknown natural product like **Carquejol** using NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural elucidation.

Key 2D NMR Correlations for Carquejol

This diagram illustrates the key COSY and HMBC correlations that are essential for assembling the structure of **Carquejol**. COSY correlations establish proton-proton adjacencies, while HMBC correlations connect fragments across quaternary carbons and heteroatoms.



[Click to download full resolution via product page](#)

Caption: Key COSY and HMBC correlations for **Carquejol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Structural Elucidation of Carquejol using ^1H and ^{13}C NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3061002#1h-and-13c-nmr-for-structural-elucidation-of-carquejol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com